molecular formula C18H19ClN2O3 B2993873 N-(2-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034365-13-2

N-(2-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2993873
CAS No.: 2034365-13-2
M. Wt: 346.81
InChI Key: WHRCHNXIYKYHSO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.81. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chlorophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-3-1-2-4-16(15)21-18(22)14-5-8-20-17(11-14)24-12-13-6-9-23-10-7-13/h1-5,8,11,13H,6-7,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRCHNXIYKYHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19ClN2O2
  • Molecular Weight : 306.79 g/mol

The structure includes a chlorophenyl group, a tetrahydropyran moiety, and an isonicotinamide framework, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Several derivatives have shown effectiveness against various bacterial strains. For instance, studies on isonicotinamides suggest they may inhibit bacterial growth by interfering with cell wall synthesis.
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The structure-activity relationship (SAR) analysis indicates that the presence of the tetrahydropyran ring enhances anti-inflammatory activity.
  • Anticancer Potential :
    • Some studies have indicated that isonicotinamides can induce apoptosis in cancer cells through the activation of specific signaling pathways.

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may act as a ligand for certain receptors involved in inflammatory responses.
  • Enzyme Inhibition : It may inhibit enzymes such as COX, leading to reduced production of pro-inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Antimicrobial Effective against Gram-positive bacteria with MIC values < 50 µg/mL.
Anti-inflammatory Inhibition of COX-2 with IC50 values ranging from 20 to 100 µM.
Anticancer Induced apoptosis in breast cancer cell lines with IC50 < 30 µM.

Detailed Research Findings

  • Antimicrobial Studies : A recent study demonstrated that derivatives of isonicotinamides exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.
  • Anti-inflammatory Mechanism : Research utilizing quantitative structure–activity relationship (QSAR) modeling has shown that modifications to the tetrahydropyran moiety can enhance COX inhibition, suggesting a pathway for drug design aimed at inflammatory diseases.
  • Cancer Cell Apoptosis : In vitro studies indicated that the compound could trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

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